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Compound of Interest

Compound Name: 4-Chloro-6,8-difluoroquinoline

Cat. No.: B1597458

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,8-
difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-Chloro-6,8-difluoroquinoline is a halogenated heterocyclic compound that has emerged as
a critical intermediate in the landscape of organic synthesis. Its quinoline core is a prevalent
motif in a multitude of biologically active molecules, and the strategic placement of chloro and
fluoro substituents imparts unique reactivity and properties.[1] This guide offers a
comprehensive exploration of the core physicochemical properties of 4-Chloro-6,8-
difluoroquinoline, providing both established data and field-proven experimental
methodologies. Understanding these characteristics is paramount for its effective utilization in
drug discovery, materials science, and advanced chemical synthesis.[1]

The chlorine atom at the C4 position is a key reactive site, highly susceptible to nucleophilic
aromatic substitution (SNAr), allowing for the facile introduction of various functional groups.
The fluorine atoms at the C6 and C8 positions significantly modulate the electronic properties
of the quinoline ring system, influencing factors such as pKa, metabolic stability, and binding
interactions of its derivatives. This makes 4-Chloro-6,8-difluoroquinoline an indispensable
tool for chemists aiming to synthesize novel compounds for targeted cancer therapies, potent
antivirals, and advanced materials for applications like organic light-emitting diodes (OLEDS).[1]
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Chemical Identity and Structural Characteristics

e Chemical Name: 4-Chloro-6,8-difluoroquinoline
e CAS Number: 239463-89-9[2]

e Molecular Formula: CO9H4CIF2N[2]

» Molecular Weight: 199.58 g/mol [2]

Caption: Chemical structure of 4-Chloro-6,8-difluoroquinoline.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for 4-Chloro-6,8-
difluoroquinoline, providing a quick reference for laboratory applications.

Property Value Source
Appearance White solid [2]
Melting Point 161-165 °C [2]
Boiling Point 256.9 £ 35.0 °C (Predicted) [2]
Density 1.455 + 0.06 g/cm3 (Predicted) [2]

Data not available; expected to
B be soluble in common organic
Solubility ) N/A
solvents like DCM, chloroform,

and ethyl acetate.

N Sealed in dry, Store in
Storage Condition ) [2]
Refrigerator (2 to 8 °C)

In-Depth Analysis and Experimental Protocols
Melting Point: A Criterion for Purity

The melting point is a fundamental thermal property, and its range provides a reliable indication
of sample purity. A sharp melting range, as reported for this compound (161-165 °C), is
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characteristic of a pure crystalline solid.[2] Impurities typically cause a depression and
broadening of the melting range.

Causality in Experimental Choice: The capillary method is the gold standard for melting point
determination due to its requirement for minimal sample quantity, high accuracy, and the ability
to observe the melting process directly.[3] The choice of a slow heating rate (1-2 °C/minute)
near the expected melting point is critical to ensure thermal equilibrium between the sample,
the heating block, and the thermometer, thus preventing an overestimation of the melting
temperature.[4]

Protocol: Capillary Melting Point Determination

o Sample Preparation: Ensure the 4-Chloro-6,8-difluoroquinoline sample is a fine, dry
powder.[4] Tap the open end of a glass capillary tube into the sample to collect a small
amount.[5]

o Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass
tube, to pack the solid into the closed end to a height of 2-3 mm.[4][5] Proper packing is
essential for uniform heat transfer.[5]

o Apparatus Setup: Place the packed capillary into the heating block of a melting point
apparatus (e.g., Mel-Temp).[5]

o Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid
determination by heating quickly to establish a rough range.

o Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to
about 15-20 °C below the expected melting point (approx. 140 °C).[5]

o Slow Heating: Decrease the heating rate to 1-2 °C per minute.[4]

» Observation: Record the temperature at which the first droplet of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-
T2.
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Caption: Workflow for Melting Point Determination.
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Boiling and Sublimation

The predicted boiling point of 256.9 °C suggests that 4-Chloro-6,8-difluoroquinoline is a
relatively non-volatile solid at room temperature.[2] It is important to note that this value is
computationally predicted, as experimental determination can be complicated by potential
sublimation or decomposition at high temperatures under atmospheric pressure. For high-purity
applications, purification via sublimation under reduced pressure may be a viable strategy.

Solubility Profile

While quantitative solubility data is not readily published, the chemical structure provides strong
indicators of its likely behavior. As a poly-halogenated aromatic heterocycle, 4-Chloro-6,8-
difluoroquinoline is expected to be hydrophobic. It is predicted to have poor solubility in water
but good solubility in common, moderately polar to nonpolar organic solvents such as
dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

Trustworthy Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable system for determining the solubility of a compound in a given
solvent.

e Preparation: Add an excess amount of 4-Chloro-6,8-difluoroquinoline to a known volume
of the solvent of interest (e.g., 10 mL) in a sealed vial. The presence of undissolved solid is
essential.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a
prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

e Phase Separation: Allow the vial to stand, or centrifuge it, to let the undissolved solid settle
completely.

o Sampling: Carefully extract a known volume of the supernatant (the clear, saturated
solution), ensuring no solid particles are transferred.

» Quantification: Determine the concentration of the solute in the supernatant using a validated
analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV
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detector, by comparing the response to a calibration curve prepared with known
concentrations.

» Calculation: Calculate the solubility in units such as mg/mL or mol/L.
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Caption: Workflow for Shake-Flask Solubility Determination.

Spectral Properties: A Fingerprint for Identification
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Although specific spectra for this exact compound are not publicly available, its structure allows
for the confident prediction of key spectral features, which are invaluable for reaction
monitoring and quality control.

'H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The
protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or
doublets of doublets) due to coupling with each other and with the fluorine atoms (nJH-F
coupling).

e 13C NMR: The spectrum should display 9 distinct signals for the 9 carbon atoms. The
carbons bonded to the electronegative F, Cl, and N atoms will be shifted downfield. C-F
coupling (nJC-F) will be observable, often as doublets, which is a key diagnostic feature.

» 19F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the
C6 and C8 positions.

e Mass Spectrometry (MS): In an ESI-MS or EI-MS spectrum, the molecular ion peak [M]+ will
be readily identifiable. A key feature will be the isotopic pattern characteristic of a
monochlorinated compound: two peaks, [M]+ and [M+2]+, with a relative intensity ratio of
approximately 3:1.

Reactivity and Synthetic Utility

The primary utility of 4-Chloro-6,8-difluoroquinoline stems from its reactivity in Nucleophilic
Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline
nitrogen and the fluorine substituents activates the C4 position, making the chloro group an
excellent leaving group. This allows for the straightforward synthesis of diverse 4-substituted
quinoline derivatives by reacting it with various nucleophiles such as amines, alcohols, and
thiols.[6] This regioselectivity is a cornerstone of its application in medicinal chemistry.[7]

Caption: General SNAr reaction at the C4 position.

Safety and Handling

Based on data for similar compounds and vendor information, 4-Chloro-6,8-difluoroquinoline
should be handled with care.
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e Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

e Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear
appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-
8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6,8-difluoroquinoline is a high-value chemical intermediate with well-defined
physicochemical properties. Its solid nature, distinct melting point, and predictable reactivity
make it a reliable building block for complex molecular synthesis. A thorough understanding of
its characteristics, from its thermal behavior and solubility to its spectral fingerprints and
chemical reactivity, is essential for leveraging its full potential in the development of next-
generation pharmaceuticals and advanced functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical properties of 4-Chloro-6,8-
difluoroquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597458#physicochemical-properties-of-4-chloro-6-
8-difluoroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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